molecular formula C11H20O2 B584160 3-Hydroxy-2-methyl Isoborneol CAS No. 214074-24-5

3-Hydroxy-2-methyl Isoborneol

Cat. No.: B584160
CAS No.: 214074-24-5
M. Wt: 184.279
InChI Key: GROZVIRKNWHGSN-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methyl Isoborneol is a bicyclic organic compound with the molecular formula C11H20O2 This compound is characterized by its unique bicyclo[221]heptane structure, which includes two hydroxyl groups at the 2 and 3 positions The presence of four methyl groups at the 1, 2, and 7 positions further distinguishes this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methyl Isoborneol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as 1,7,7-trimethylbicyclo[2.2.1]heptane.

    Methylation: The methyl groups at the 1, 2, and 7 positions can be introduced through alkylation reactions using methylating agents such as methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methyl Isoborneol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).

    Reduction: The compound can be reduced to form corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4).

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

3-Hydroxy-2-methyl Isoborneol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methyl Isoborneol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s unique structure allows it to fit into specific binding pockets, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    1,7,7-Trimethylbicyclo[2.2.1]heptane-2-ol: Similar structure but with only one hydroxyl group.

    1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione: Contains ketone groups instead of hydroxyl groups.

    1,2,7,7-Tetramethylbicyclo[2.2.1]heptane: Lacks hydroxyl groups.

Uniqueness

3-Hydroxy-2-methyl Isoborneol is unique due to the presence of two hydroxyl groups and four methyl groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

1,2,7,7-tetramethylbicyclo[2.2.1]heptane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-9(2)7-5-6-10(9,3)11(4,13)8(7)12/h7-8,12-13H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROZVIRKNWHGSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2O)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857796
Record name 1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214074-24-5
Record name 1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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